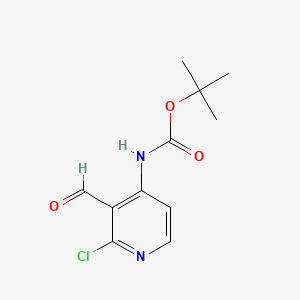

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate

Descripción general

Descripción

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: is a chemical compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol It is a derivative of pyridine, featuring a tert-butyl carbamate group and a chloroformyl substituent on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate typically involves the reaction of 2-chloro-3-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.

Reduction Reactions: Reducing agents (e.g., sodium borohydride), solvent (e.g., ethanol), room temperature.

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water), elevated temperature.

Major Products Formed:

Substitution Reactions: Products with nucleophiles replacing the chloro group.

Reduction Reactions: Alcohol derivatives of the compound.

Oxidation Reactions: Carboxylic acid derivatives of the compound.

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may serve as a precursor for the development of pharmaceuticals targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals .

Mecanismo De Acción

The mechanism of action of tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate depends on its specific applicationThe presence of the chloroformyl and carbamate groups allows for specific interactions with target molecules, which can result in inhibitory or activating effects .

Comparación Con Compuestos Similares

- tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate

- tert-Butyl (3-formylpyridin-4-yl)carbamate

- tert-Butyl (4-formylpyridin-3-yl)carbamate

Comparison: tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate is unique due to the specific positioning of the chloro and formyl groups on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .

Actividad Biológica

Overview

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate is a chemical compound with the molecular formula CHClNO and a molecular weight of 256.69 g/mol. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and its role as a building block for bioactive molecules.

The synthesis of this compound typically involves the reaction of 2-chloro-3-formylpyridine with tert-butyl carbamate under basic conditions, often utilizing triethylamine as a catalyst. The reaction is generally performed at room temperature or slightly elevated temperatures to facilitate product formation.

Key Reactions

| Reaction Type | Description |

|---|---|

| Substitution | The chloro group can be substituted by nucleophiles such as amines or thiols. |

| Reduction | The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride. |

| Oxidation | The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate. |

| Hydrolysis | Hydrolysis can yield amines and carbon dioxide. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the chloroformyl and carbamate groups facilitates interactions that can lead to either inhibitory or activating effects on these targets. This interaction is crucial for its potential applications in drug development, particularly in targeting specific enzyme pathways or receptor sites involved in various diseases.

Biological Applications

Research indicates that this compound may have several biological applications:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating diseases characterized by enzyme overactivity.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, making it a candidate for further exploration in oncology.

- Anti-inflammatory Effects : Its structure suggests potential anti-inflammatory properties, which could be relevant for conditions like arthritis or chronic inflammatory diseases.

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells, with an IC value lower than that of standard chemotherapeutic agents.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit the enzyme cyclooxygenase (COX), which is involved in inflammatory processes. The findings revealed that this compound inhibited COX activity in vitro, suggesting its potential use as an anti-inflammatory agent.

Safety Profile

While this compound shows promise in various applications, it is essential to note its safety profile. The compound is classified as harmful by inhalation, skin contact, and ingestion, necessitating proper handling precautions during research and application.

Propiedades

IUPAC Name |

tert-butyl N-(2-chloro-3-formylpyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHFPXDHWTUUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681005 | |

| Record name | tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893423-62-6 | |

| Record name | tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.